

# physical and chemical properties of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate

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## Compound of Interest

Compound Name: Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate

Cat. No.: B1397992

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## An In-Depth Technical Guide to Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

### Introduction: The Strategic Value of a Unique Azetidine Scaffold

**Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate** is a specialized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid four-membered azetidine core, coupled with the orthogonal reactivity of the cyano and ethyl ester functionalities, and the presence of the readily cleavable Boc protecting group, makes it a versatile intermediate for the synthesis of novel small molecules with potential therapeutic applications. The azetidine motif is a privileged structure in modern drug design, often imparting favorable pharmacokinetic properties such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility. This guide provides a comprehensive overview of the known and inferred physicochemical properties, a plausible synthetic route, expected reactivity, and potential applications of this compound, drawing upon data from structurally related molecules to offer a predictive yet scientifically grounded perspective.

# Physicochemical Properties: A Comparative Analysis

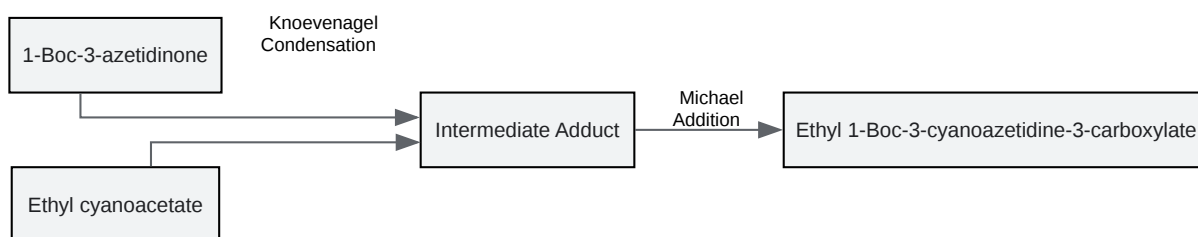
While specific experimental data for **Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate** is not extensively reported in publicly available literature, its properties can be reliably inferred from analogous compounds.

Property	Value	Source/Basis of Inference
CAS Number	1105663-96-4	[1][2][3]
Molecular Formula	C <sub>12</sub> H <sub>18</sub> N <sub>2</sub> O <sub>4</sub>	[1][3]
Molecular Weight	254.28 g/mol	[1][3]
Appearance	Likely a solid at room temperature	Inferred from the solid nature of the analogous 1-Boc-3-cyanoazetidine-3-carboxylic acid and Ethyl (S)-N-Boc-piperidine-3-carboxylate.[4][5]
Melting Point	Not available	Data for the analogous Ethyl (S)-N-Boc-piperidine-3-carboxylate is 35-40 °C.[5][6]
Boiling Point	Not available	Predicted boiling point for the related Ethyl 1-BOC-azetidine-3-carboxylate is 286.7±33.0°C at 760 mmHg.[7]
Solubility	Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.	Based on the general solubility of Boc-protected amino esters.
Predicted XLogP3	1.2	Inferred from the structurally similar Ethyl 1-boc-3-cyanopyrrolidine-3-carboxylate.[8]

## Synthesis and Mechanistic Insights

A plausible and efficient synthetic route to **Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate** can be conceptualized based on established methodologies for the functionalization of azetidine rings. A key intermediate for this synthesis is a suitably protected 3-azetidinone.

### Proposed Synthetic Workflow



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Caption: Proposed two-step synthesis of the target compound.

## Experimental Protocol: A Step-by-Step Guide

Step 1: Knoevenagel Condensation to form Ethyl 2-cyano-2-(1-Boc-azetidin-3-ylidene)acetate

This initial step involves the condensation of 1-Boc-3-azetidinone with ethyl cyanoacetate. This reaction is typically base-catalyzed, leading to the formation of an  $\alpha,\beta$ -unsaturated cyanoester.

- To a solution of 1-Boc-3-azetidinone (1 equivalent) in a suitable solvent such as toluene or ethanol, add ethyl cyanoacetate (1.1 equivalents).
- Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.
- Heat the reaction mixture to reflux, equipped with a Dean-Stark apparatus to remove the water formed during the condensation.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield the intermediate, Ethyl 2-cyano-2-(1-Boc-azetidin-3-ylidene)acetate.

Causality Behind Experimental Choices: The use of a Dean-Stark trap is crucial to drive the equilibrium of the Knoevenagel condensation towards the product by removing water. A weak base is employed to facilitate the deprotonation of the active methylene group of ethyl cyanoacetate without promoting side reactions.

#### Step 2: Michael Addition for the Formation of **Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate**

While the initial thought might be a direct functionalization, a more plausible route involves the reduction of the exocyclic double bond formed in the Knoevenagel condensation. However, a more direct approach to a related compound involves nucleophilic addition to a suitable precursor. An alternative and more direct synthesis could involve the cyanation of a suitable precursor.

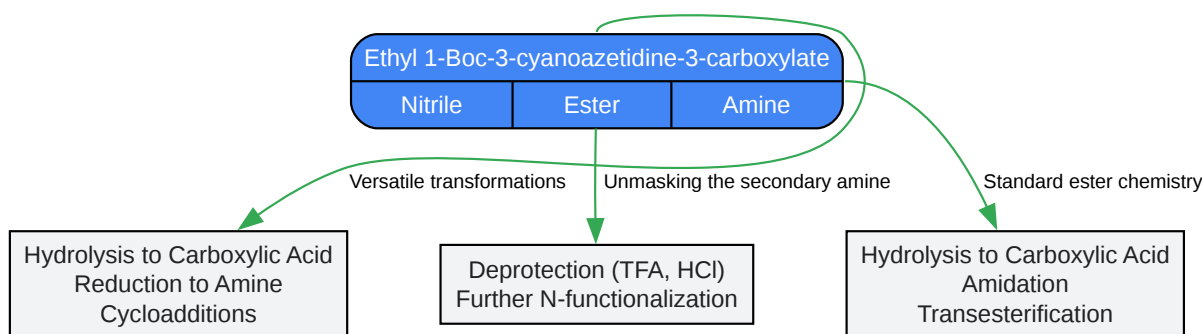
#### Alternative Protocol: Cyanation of a Precursor

- Start with a precursor such as 1-Boc-3-iodoazetidine.
- Perform a nucleophilic substitution with a cyanide source, such as sodium cyanide, in a polar aprotic solvent like DMSO.[9]
- The resulting tert-butyl 3-cyanoazetidine-1-carboxylate can then be further functionalized.[9]

This highlights the versatility of azetidine chemistry, where multiple synthetic strategies can be envisioned.

## Chemical Reactivity and Synthetic Utility

The chemical reactivity of **Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate** is dictated by its three primary functional groups: the Boc-protected amine, the ethyl ester, and the nitrile.



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Caption: Reactivity profile of the core functional groups.

- **Boc-Protected Amine:** The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions. It can be readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to reveal the secondary amine of the azetidine ring. This allows for subsequent N-functionalization, such as alkylation, acylation, or arylation, at a later stage in a synthetic sequence.
- **Ethyl Ester:** The ethyl ester is susceptible to standard ester transformations. It can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Amidation with various amines can be achieved to introduce further diversity. Transesterification is also a possibility.
- **Nitrile Group:** The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions. The electrophilic nature of the nitrile carbon allows for nucleophilic attack, which is a key step in the synthesis of various heterocyclic systems.[10]

## Spectroscopic Characterization (Predicted)

While experimental spectra for the title compound are not readily available, the expected spectral data can be predicted based on its structure and data from analogous compounds.

<sup>1</sup>H NMR (Predicted):

- **Ethyl Ester Protons:** A quartet around 4.2 ppm (O-CH<sub>2</sub>) and a triplet around 1.3 ppm (CH<sub>3</sub>).

- Boc Protons: A singlet around 1.4 ppm integrating to 9 protons.
- Azetidine Ring Protons: A set of multiplets in the range of 3.5-4.5 ppm.

<sup>13</sup>C NMR (Predicted):

- Ester Carbonyl: A signal around 170 ppm.
- Nitrile Carbon: A signal in the region of 115-120 ppm.
- Boc Carbonyl: A signal around 155 ppm.
- Boc Quaternary Carbon: A signal around 80 ppm.
- Boc Methyl Carbons: A signal around 28 ppm.
- Ethyl Ester Carbons: Signals around 62 ppm (O-CH<sub>2</sub>) and 14 ppm (CH<sub>3</sub>).
- Azetidine Ring Carbons: Signals in the range of 40-60 ppm.

FT-IR (Predicted):

- Nitrile (C≡N) Stretch: A sharp absorption band around 2240 cm<sup>-1</sup>.
- Ester Carbonyl (C=O) Stretch: A strong absorption band around 1740 cm<sup>-1</sup>.
- Boc Carbonyl (C=O) Stretch: A strong absorption band around 1690 cm<sup>-1</sup>.
- C-H Stretches: Absorption bands in the range of 2850-3000 cm<sup>-1</sup>.

## Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of **Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate** make it a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

- **Scaffold for Bioactive Molecules:** The azetidine ring is a key component of numerous biologically active compounds. This building block provides a ready-made scaffold that can be further elaborated to explore new chemical space in drug discovery programs.[11]
- **Introduction of a Quaternary Center:** The presence of both a cyano and an ethyl carboxylate group on the same carbon atom of the azetidine ring creates a quaternary center. This structural feature can be important for locking in specific conformations and for interacting with biological targets.
- **Versatile Intermediate:** The orthogonal reactivity of the functional groups allows for a stepwise and controlled modification of the molecule, making it an ideal intermediate for the synthesis of complex target molecules in a drug discovery pipeline.[10]

## Safety and Handling

As with any chemical, appropriate safety precautions should be taken when handling **Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate**. Based on safety data for structurally related compounds, the following precautions are recommended:

- **Personal Protective Equipment (PPE):** Wear appropriate protective clothing, including gloves and safety glasses.[12]
- **Handling:** Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust.[13]
- **Storage:** Store in a tightly sealed container in a cool, dry place.[13]
- **First Aid:** In case of contact with eyes or skin, rinse immediately with plenty of water.[12][13] If inhaled, move to fresh air.[12][13] If ingested, seek medical attention.

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